4-[(2-Methoxyethyl)amino]benzoic acid CAS number and identifiers
4-[(2-Methoxyethyl)amino]benzoic acid CAS number and identifiers
An In-Depth Technical Guide to 4-[(2-Methoxyethyl)amino]benzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Physicochemical Properties
While a dedicated CAS number for 4-[(2-Methoxyethyl)amino]benzoic acid has not been identified, its key identifiers can be deduced from its structure.
| Identifier | Value |
| IUPAC Name | 4-[(2-Methoxyethyl)amino]benzoic acid |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | COC CNC1=CC=C(C=C1)C(=O)O |
| Physical Form | Expected to be a crystalline solid at room temperature.[1][2] |
Note: Some physical properties are inferred from structurally similar compounds and the parent molecule, 4-aminobenzoic acid.
Proposed Synthetic Pathway: N-Alkylation of 4-Aminobenzoic Acid
The synthesis of 4-[(2-Methoxyethyl)amino]benzoic acid can be achieved through the N-alkylation of 4-aminobenzoic acid. A general and efficient one-pot method involves the reaction of PABA with an appropriate alkylating agent in the presence of a base.[3][4][5]
Reaction Scheme:
Caption: Proposed synthesis of 4-[(2-Methoxyethyl)amino]benzoic acid.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution. The base acts as a proton scavenger, facilitating the nucleophilic attack of the amino group.[5]
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Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethyl methyl ether (1.1-1.5 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.
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Purification: The crude product is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The precipitate is then filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-[(2-Methoxyethyl)amino]benzoic acid, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the benzene ring, a triplet for the methylene group adjacent to the oxygen, a triplet for the methylene group adjacent to the nitrogen, a singlet for the methoxy group, and signals for the amine and carboxylic acid protons.
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¹³C NMR: Will show distinct signals for the carboxylic carbon, the aromatic carbons, the methylene carbons of the ethyl chain, and the methoxy carbon.
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-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-N and C-O stretching vibrations.[5]
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ) would be expected in the mass spectrum.[6]
Chromatographic Methods
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and for preliminary purity assessment.
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High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the purity of the final product. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would likely provide good separation.
Potential Applications
Derivatives of 4-aminobenzoic acid are known for their diverse biological activities and applications in materials science.
Pharmaceutical and Medicinal Chemistry
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Drug Intermediates: PABA and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, including local anesthetics and sulfonamides.[1][7] 4-[(2-Methoxyethyl)amino]benzoic acid could serve as a novel intermediate for the development of new therapeutic agents.
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Anticancer Research: N-alkyl derivatives of PABA have been investigated for their cytotoxic properties against various cancer cell lines.[4][8] The introduction of the methoxyethyl group could modulate the biological activity of the parent compound.
Materials Science
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Polymer Chemistry: Aromatic amino acids are used in the synthesis of polymers such as aramids. The specific side chain of 4-[(2-Methoxyethyl)amino]benzoic acid could be exploited to impart unique properties to novel polymers.[7]
Safety and Handling
While specific toxicity data for 4-[(2-Methoxyethyl)amino]benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. The parent compound, 4-aminobenzoic acid, is generally considered to have low toxicity.[1]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place away from light.[2]
Conclusion
4-[(2-Methoxyethyl)amino]benzoic acid represents a potentially valuable derivative of PABA with prospective applications in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its properties. The detailed protocols and analytical insights are intended to support researchers in the further investigation of this and similar novel compounds.
References
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Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of the Chinese Chemical Society, 70(5), 1085-1097. Available from: [Link]
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Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid. Available from: [Link]
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Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available from: [Link]
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Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 7. exsyncorp.com [exsyncorp.com]
- 8. researchgate.net [researchgate.net]
